molecular formula C24H25NO4 B3513867 dimethyl 4-(4-biphenylyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(4-biphenylyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B3513867
M. Wt: 391.5 g/mol
InChI Key: IOBVAQRYOAQKGW-UHFFFAOYSA-N
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Description

The compound is an organic compound containing a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), carboxylate groups (which are common in many biological molecules and drugs), and a biphenyl group (two connected benzene rings). These groups can confer various properties to the compound, such as the ability to participate in hydrogen bonding, aromatic stacking interactions, and various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the biphenyl and pyridine groups. The carboxylate groups might also allow for the formation of salts or coordination with metal ions .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the carboxylate groups could participate in esterification or amidation reactions. The biphenyl group could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact structure, stereochemistry, and the conditions under which it’s studied. For example, the presence of the carboxylate groups could make the compound polar and potentially soluble in water, while the biphenyl group could contribute to its lipophilicity .

Future Directions

The potential applications of this compound would depend on its properties and how it interacts with other substances. It could potentially be used in the development of new materials, as a building block in synthetic chemistry, or even in the development of new drugs, depending on its biological activity .

Properties

IUPAC Name

dimethyl 4-(4-phenylphenyl)-1-propyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-4-14-25-15-20(23(26)28-2)22(21(16-25)24(27)29-3)19-12-10-18(11-13-19)17-8-6-5-7-9-17/h5-13,15-16,22H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBVAQRYOAQKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 4-(4-biphenylyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(4-biphenylyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(4-biphenylyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(4-biphenylyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(4-biphenylyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(4-biphenylyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate

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